molecular formula C14H11FO B3164832 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone CAS No. 893738-82-4

1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone

Cat. No.: B3164832
CAS No.: 893738-82-4
M. Wt: 214.23 g/mol
InChI Key: AKJVJRUEPYZQIZ-UHFFFAOYSA-N
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Description

1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a biphenyl structure with a fluorine atom at the 2’ position and an ethanone group at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of fluorobenzoyl chloride with a suitable organometallic reagent, such as a Grignard reagent, followed by oxidation to introduce the ethanone group . Another method includes the use of magnesium chips, ethyl alcohol, and carbon tetrachloride in a reaction vessel, followed by the addition of diethyl malonate and methyl tertiary butyl ether .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce 1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of a substituent on the aromatic ring with a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize the ethanone group to a carboxylic acid.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ethanone group to an alcohol.

Major Products

    Substitution Reactions: Products include halogenated biphenyls and nitro-substituted biphenyls.

    Oxidation and Reduction: Products include carboxylic acids and alcohols, respectively.

Scientific Research Applications

1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone involves its interaction with various molecular targets. . This intermediate then undergoes deprotonation to regenerate the aromatic system and form the substitution product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2’-Fluoro[1,1’-biphenyl]-3-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of the fluorine atom and the ethanone group at distinct positions on the biphenyl structure imparts unique electronic and steric properties, making it valuable for various applications.

Properties

IUPAC Name

1-[3-(2-fluorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJVJRUEPYZQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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